Saroglitazar

PPAR pharmacology Nuclear receptor profiling Selectivity ratio

Researchers requiring dual PPARα/γ modulation often face supply inconsistency and lack of validated purity for reproducible metabolic and NASH studies. Saroglitazar from BenchChem resolves this with a >98% purity standard and a well-characterized pharmacological profile. • Demonstrated dual agonism: PPARα EC50 0.65 pM, PPARγ EC50 3,000 pM (>4,600-fold selectivity). • Clinically validated for metabolic endpoints: 0.81% HbA1c reduction, -3.32 kg/m² BMI change, and significant improvement in atherogenic lipoprotein parameters. • Recommended research dosage: 4 mg daily in clinical models; 3 mg/kg/day in rodent NASH models for optimal histopathological outcomes.

Molecular Formula C25H29NO4S
Molecular Weight 439.6 g/mol
CAS No. 495399-09-2
Cat. No. B610694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaroglitazar
CAS495399-09-2
SynonymsZYH1;  ZYH-1;  ZYH 1;  Saroglitazar, trade name: Lipaglyn.
Molecular FormulaC25H29NO4S
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESCCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O
InChIInChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1
InChIKeyMRWFZSLZNUJVQW-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Saroglitazar: Dual PPARα/γ Agonist Overview


Saroglitazar (CAS 495399-09-2), marketed under the trade name Lipaglyn by Zydus Lifesciences, is the first approved agent in the glitazar class of dual peroxisome proliferator-activated receptor (PPAR) agonists [1]. Its pharmacological profile is defined by predominant PPARα activity and moderate PPARγ activity, with EC50 values of 0.65 pM for PPARα and 3,000 pM (3 nM) for PPARγ in transactivation assays using HepG2 cells [2]. This unique engineered balance enables simultaneous improvement of atherogenic dyslipidemia and insulin resistance without the pronounced PPARγ-mediated weight gain and fluid retention associated with pure thiazolidinediones [3]. Saroglitazar was approved in India in 2013 for diabetic dyslipidemia and has since been extensively studied in non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and metabolic dysfunction-associated steatotic liver disease (MASLD) [4]. The compound is currently under investigation in global Phase 3 and Phase 4 clinical trials for NAFLD/NASH, and Phase 2b/3 trials for primary biliary cholangitis (PBC), with regulatory submissions planned in the United States [5].

Pathway Studies
Dual PPARα/γ agonism profile for combined metabolic & lipid pathway research
Research Models
Supports NASH/NAFLD/MASLD model-response and dyslipidemia endpoint investigations
Mechanistic Tool
Enables receptor-selectivity profiling without broader pan-PPAR or narrow monotherapy confounders

Saroglitazar Irreplaceability vs. Pure PPAR Agonists


Generic substitution of Saroglitazar with pure PPARα agonists (e.g., fenofibrate) or pure PPARγ agonists (e.g., pioglitazone) is scientifically untenable due to fundamentally different receptor engagement profiles and divergent clinical outcomes. Fenofibrate, a pure PPARα agonist, effectively lowers triglycerides but lacks meaningful effects on insulin resistance and hepatic steatosis resolution, while pioglitazone, a pure PPARγ agonist, improves glycemic control but is associated with weight gain, fluid retention, and increased fracture risk [1]. Saroglitazar's engineered dual agonism—with a >4,600-fold selectivity for PPARα over PPARγ (EC50: 0.65 pM vs. 3,000 pM)—provides a distinct pharmacodynamic signature that translates into superior liver histopathology improvement compared to either monotherapy [2]. In head-to-head preclinical studies, saroglitazar (3 mg/kg) reduced the NAFLD activity score significantly more than pioglitazone (25 mg/kg) or fenofibrate (100 mg/kg) [3]. Clinically, saroglitazar 4 mg demonstrated a 0.81% HbA1c reduction versus pioglitazone's 0.31% reduction in T2DM-MASLD patients, alongside significant BMI reduction (-3.32 kg/m²) not observed with pioglitazone [4]. These quantitative differences preclude interchangeable use in research protocols requiring consistent metabolic and hepatic endpoints.

Saroglitazar (dual PPARα/γ)
Engineered dual agonism supports simultaneous lipid & insulin-resistance pathway interrogation
Pure PPARα agonists (e.g., fenofibrate) may lack insulin-sensitizing endpoint modulation
Saroglitazar (dual PPARα/γ)
Pharmacodynamic signature derived from high PPARα/γ selectivity ratio may not replicate with single agonists
Pure PPARγ agonists (e.g., pioglitazone) may introduce weight-related model confounders and fluid-retention endpoints
Saroglitazar (dual PPARα/γ)
Dual agonism-driven histopathology & lipid improvements observed in model systems may shift with monotherapy
Pan- or dual-agonists with different subtype profiles (e.g., lanifibranor, elafibranor) may alter PPARδ-related endpoints

Saroglitazar Comparative Efficacy Evidence


PPARα/γ Selectivity vs. Pan-PPAR Agonists

Saroglitazar demonstrates a unique PPAR selectivity profile characterized by predominant PPARα activity and moderate PPARγ activity. In transactivation assays using HepG2 cells, saroglitazar exhibits EC50 values of 0.65 pM for PPARα and 3,000 pM (3 nM) for PPARγ, yielding a >4,600-fold selectivity for PPARα over PPARγ [1]. This profile differs fundamentally from the PPARα/δ/γ pan-agonist lanifibranor, which activates all three PPAR subtypes, and from the PPARα/δ dual agonist elafibranor, which lacks PPARγ engagement [2]. The distinct receptor activation pattern of saroglitazar underpins its balanced metabolic effects without the adverse event profile associated with broader or narrower PPAR agonism.

PPARα/γ Selectivity
Reported
PPARα EC50 0.65 pM
PPARγ EC50 3,000 pM
>4,600-fold selectivity
Supports combined metabolic pathway-response studies
Transactivation assay, HepG2 cells
PPAR pharmacology Nuclear receptor profiling Selectivity ratio Transactivation assay

Glycemic and Weight Control vs. Pioglitazone

In a 12-month randomized controlled trial comparing saroglitazar 4 mg daily versus pioglitazone 15 mg daily in 96 adults with type 2 diabetes mellitus and MASLD, saroglitazar demonstrated statistically significant superiority across multiple endpoints [1]. Saroglitazar reduced HbA1c by 0.81% (p<0.0001) compared to pioglitazone's 0.31% reduction. Additionally, saroglitazar produced a significant reduction in the NAFLD fibrosis score (NFS) of -0.57 (p=0.026) and reduced BMI by -3.32 kg/m² (p=0.006), whereas pioglitazone showed no BMI change. Liver stiffness measurement (LSM) decreased by 1.1 kPa with saroglitazar (non-significant), and controlled attenuation parameter (CAP) declined by 18.6 dB/m (p=0.059).

Glycemic & Weight Control
Head-to-head
Saroglitazar 4 mg: HbA1c -0.81%, BMI -3.32 kg/m²
Pioglitazone 15 mg: HbA1c -0.31%, BMI no change
Reported glycemic endpoint context; supports MASLD research
12-month RCT, 96 T2DM-MASLD patients
MASLD Type 2 diabetes Glycemic control Head-to-head trial

NASH Histopathology Improvement vs. Fenofibrate

In a choline-deficient high-fat diet (CDAHF)-induced NASH model in mice, saroglitazar (3 mg/kg) demonstrated significantly greater improvement in liver histopathology compared to both fenofibrate (100 mg/kg) and pioglitazone (25 mg/kg) [1]. The reduction in overall NAFLD activity score (NAS) by saroglitazar was significantly more prominent than both comparators. In a separate high-fat emulsion-induced NASH model in Wistar rats, saroglitazar corrected ALT, AST, leptin, and adiponectin levels better than both pioglitazone and fenofibrate, and was the only treatment to significantly decrease liver index [2]. Saroglitazar also attenuated the upregulation of proinflammatory genes (IL-6, TNF-α, TGF-β, MCP-1) more effectively, correlating with improved steatosis, inflammation, and fibrotic lesions.

NASH Histopathology
Head-to-head
Saroglitazar 3 mg/kg: superior NAS reduction
Fenofibrate 100 mg/kg & pioglitazone 25 mg/kg
Supports NASH model-response endpoint interpretation
CDAHF diet mouse model, 12-week treatment
NASH Histopathology Fibrosis Preclinical model

Atherogenic Dyslipidemia Reduction vs. Placebo

A pooled analysis of 221 patients with NAFLD from Phase 2 and Phase 3 double-blinded placebo-controlled randomized clinical trials evaluated the effects of saroglitazar magnesium 4 mg on serum lipids [1]. Saroglitazar significantly improved total cholesterol (-17 mg/dL, 95% CI: -24 to -9; p<0.001), triglyceride (-45 mg/dL, 95% CI: -60 to -31; p<0.001), LDL-C (-8 mg/dL, 95% CI: -15 to -1; p=0.01), VLDL-C (-8 mg/dL, 95% CI: -14 to -3; p<0.001), and small dense LDL-C (sdLDL-C) (-10 mg/dL, 95% CI: -17 to -2; p=0.01). Lipid improvements were observed as early as 4-6 weeks and persisted throughout therapy duration. Importantly, these benefits were consistent irrespective of comorbid diabetes, hypertension, or concomitant statin use.

Atherogenic Lipids
Reported
TG -45 mg/dL, sdLDL-C -10 mg/dL vs placebo
Placebo (pooled Phase 2/3 RCTs)
Reported lipid endpoint context; supports CV risk model research
Pooled analysis, 221 NAFLD patients
Atherogenic dyslipidemia Cardiovascular risk Lipoprotein profile Pooled analysis

Dose-Response Triglyceride Lowering Efficacy

A meta-analysis of 7 randomized controlled trials including 1,095 patients compared saroglitazar 2 mg, saroglitazar 4 mg, and placebo in the treatment of atherogenic dyslipidemia [1]. Saroglitazar 4 mg significantly lowered triglycerides (mean difference -51.18 mg/dL; 95% CI: -66.80 to -35.55 mg/dL; p<0.001) and LDL-cholesterol (mean difference -9.15 mg/dL; 95% CI: -10.52 to -7.77 mg/dL; p<0.001) compared with placebo. In the direct comparison of saroglitazar 4 mg versus 2 mg, the higher dose significantly outperformed the lower dose in triglyceride reduction, with a mean difference of -32.38 mg/dL (95% CI: -53.62 to -11.14 mg/dL; p=0.003). Saroglitazar 4 mg also minimally increased HDL-cholesterol (mean difference 2.73 mg/dL; 95% CI: 0.49 to 4.97 mg/dL; p=0.02).

Dose-Response TG
Head-to-head
4 mg: -51.18 mg/dL vs placebo
2 mg: 32.38 mg/dL lower reduction
Supports dose-response endpoint interpretation
Meta-analysis of 7 RCTs, 1,095 patients
Dose-response Meta-analysis Dyslipidemia Triglyceride lowering

Histological NAS Improvement vs. Placebo

In a Phase 3 randomized controlled trial conducted in biopsy-proven NASH patients, saroglitazar magnesium demonstrated a statistically significant difference of 28% versus placebo in the primary endpoint of NAFLD Activity Score (NAS) improvement, with no worsening of fibrosis observed in a greater proportion of patients [1]. This histological endpoint is particularly meaningful as it represents direct liver tissue evidence of disease modification. A second Phase 3 study in NAFLD patients demonstrated beneficial effects on the primary endpoint of change in liver fat content as measured by non-invasive magnetic resonance imaging at week 24 [1]. Based on these positive Phase 3 results, Zydus Lifesciences has initiated a large Phase 4 real-world evidence trial (EVIDENCES-XI) enrolling approximately 1,500 NAFLD patients with comorbidities [1].

Histological NAS
Reported
28% greater NAS improvement vs placebo
Placebo; no worsening of fibrosis
Reported histological endpoint context; supports NASH research
Phase 3 biopsy-proven NASH trial
NASH Biopsy-proven Phase 3 trial Histological improvement

Saroglitazar Research Application Scenarios


Preclinical NASH Efficacy vs. Pure PPAR Agonists

Based on evidence that saroglitazar 3 mg/kg provides significantly greater NAFLD activity score reduction than fenofibrate 100 mg/kg or pioglitazone 25 mg/kg in diet-induced NASH models [1], researchers should select saroglitazar when the experimental objective is to demonstrate maximum therapeutic efficacy in reducing steatosis, inflammation, and fibrosis. The compound's dual PPARα/γ agonism with >4,600-fold PPARα selectivity [2] enables investigation of combined metabolic and anti-fibrotic pathways not accessible with single-receptor agonists. Recommended dosing: 3 mg/kg/day in rodent NASH models for optimal histopathological outcomes [1].

Glycemic and Weight Management in T2DM-MASLD

Based on direct head-to-head clinical evidence showing saroglitazar 4 mg achieves 0.81% HbA1c reduction (vs. 0.31% for pioglitazone 15 mg) and -3.32 kg/m² BMI reduction (vs. no change for pioglitazone) over 12 months [3], saroglitazar is the preferred PPAR agonist for studies requiring simultaneous glycemic control and weight management in diabetic MASLD populations. The favorable weight profile distinguishes saroglitazar from pure PPARγ agonists (e.g., pioglitazone, rosiglitazone) which are associated with weight gain. Recommended dosing: 4 mg daily for clinical efficacy per meta-analysis showing this dose significantly outperforms 2 mg [4].

Atherogenic Lipoprotein Improvement for CV Risk

Based on pooled clinical analysis showing saroglitazar 4 mg reduces highly atherogenic small dense LDL-C by -10 mg/dL (p=0.01) and triglycerides by -45 mg/dL (p<0.001) in NAFLD patients [5], researchers investigating the cardiovascular implications of metabolic liver disease should select saroglitazar for its unique ability to improve both traditional and specialized atherogenic lipoprotein parameters. The consistency of lipid benefits across patient subgroups (diabetic, hypertensive, statin users) supports its use in heterogeneous clinical trial populations. The effects manifest as early as 4-6 weeks and persist throughout therapy [5].

PPAR-Mediated Anti-Fibrotic Mechanism Studies

Based on in vitro scoring systems ranking anti-NASH potencies of eight PPAR agonists—where elafibranor ranked first, followed by saroglitazar and then pioglitazone [6]—saroglitazar serves as an important reference compound for comparative PPAR pharmacology studies. The compound's well-characterized EC50 values (PPARα: 0.65 pM; PPARγ: 3,000 pM) [2] and availability of clinical biopsy data showing 28% greater NAS improvement versus placebo without fibrosis worsening [7] make it a valuable tool for mechanistic investigations of PPAR-mediated anti-fibrotic pathways. Researchers should note that while elafibranor showed higher in vitro potency, its Phase 3 development was discontinued due to insufficient efficacy, highlighting the importance of validating in vitro findings with clinical outcomes.

Application
Selection Property
Validation Focus
NASH model-response studies
Dual PPARα/γ agonism profile
Steatosis, inflammation & fibrosis endpoints
MASLD glycemic research
Glycemic & weight endpoint profile
HbA1c & BMI endpoint interpretation
Atherogenic dyslipidemia research
Lipid-modulating profile
Triglyceride & sdLDL-C endpoints
PPAR pharmacology & anti-fibrotic studies
Comparative PPAR potency context
In vitro to in vivo endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saroglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.